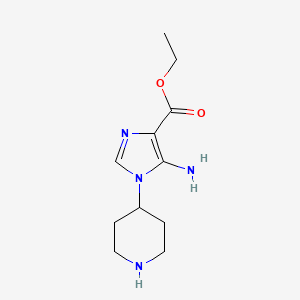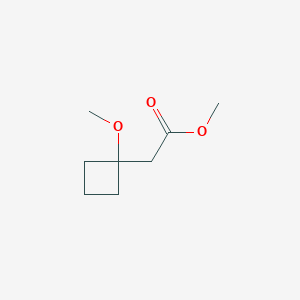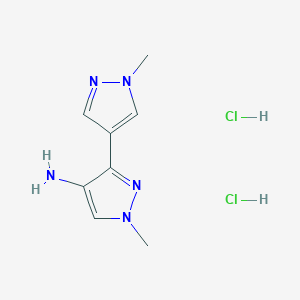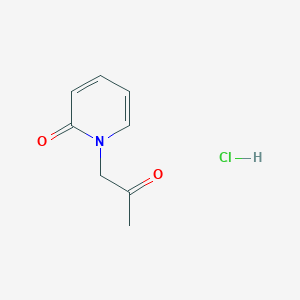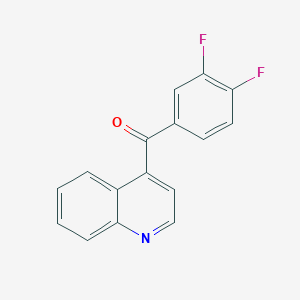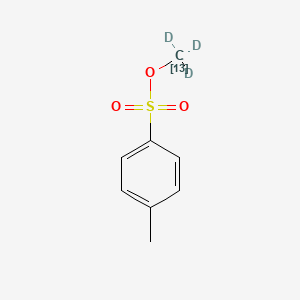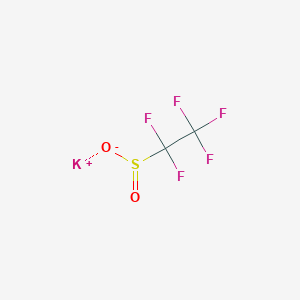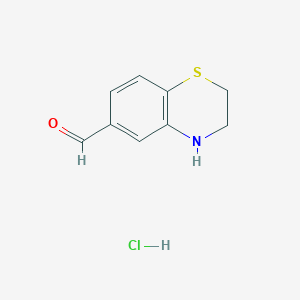![molecular formula C8H5Cl2F3O B1433572 [3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol CAS No. 1788733-89-0](/img/structure/B1433572.png)
[3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol
Overview
Description
“[3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol” is an organic compound with the molecular formula C8H5Cl2F3O . It is a derivative of benzenemethanol .
Synthesis Analysis
The synthesis of this compound can be achieved by using 2,6-dichloro-4-trifluoromethyl aniline as a raw material. The process involves a diazotization reaction to obtain a diazonium salt, which then undergoes condensation with ethyl cyanoacetate, followed by cyclization .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms, a trifluoromethyl group, and a methanol group . The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include diazotization, condensation, and cyclization . Trifluoromethylpyridine (TFMP) derivatives, which are important ingredients for the development of agrochemical and pharmaceutical compounds, are synthesized through methods involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Pharmaceutical Synthesis
This compound could serve as an intermediate in the synthesis of various pharmaceuticals. Its structural features may make it useful in creating molecules with potential antibacterial and antifungal properties, similar to other trifluoromethyl-substituted compounds .
Agricultural Chemicals
The trifluoromethyl group is known for enhancing the fungicidal activity of compounds. [3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol could be utilized in developing new fungicides or pesticides .
Mechanism of Action
Future Directions
properties
IUPAC Name |
[3,5-dichloro-4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O/c9-5-1-4(3-14)2-6(10)7(5)8(11,12)13/h1-2,14H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBSMYPMRHDEBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B1433490.png)
